N-Isopropylthiourea
Description
Overview of Thiourea (B124793) Chemistry in Academic Research
Thiourea and its derivatives are a class of organosulfur compounds that have garnered significant attention in academic and industrial research. echemi.comnih.govnih.gov The core structure, characterized by a central thiocarbonyl group flanked by two amine groups, allows for a wide range of substitutions, leading to a vast library of compounds with diverse properties and applications. nih.gov The chemistry of thioureas is rich and varied, encompassing their synthesis, reactions, and utility as versatile building blocks and ligands.
Thioureas are known to exhibit thione-thiol tautomerism, although they exist predominantly in the thione form under normal conditions. Their ability to act as hydrogen bond donors and their coordination capabilities with a variety of metal ions are central to their utility. nih.gov Research has extensively documented the role of thiourea derivatives in fields such as medicinal chemistry, materials science, and agriculture. echemi.comnih.gov In medicinal chemistry, they are investigated for a wide spectrum of biological activities. researchgate.netmdpi.com In materials science, their coordination properties are exploited in the development of novel polymers and metal complexes. waikato.ac.nz Furthermore, in agriculture, certain thiourea derivatives have found use as herbicides and insecticides. echemi.com
The synthesis of thioureas is typically achieved through several established methods. A common approach involves the reaction of an isothiocyanate with an amine. For monosubstituted thioureas like N-Isopropylthiourea, this would involve the reaction of isopropyl isothiocyanate with ammonia. orgsyn.org Other synthetic routes include the reaction of amines with dithiocarbamates or carbon disulfide. nih.gov
Significance of this compound within Contemporary Chemical Sciences
While the broader class of thiourea derivatives has been extensively studied, this compound represents a fundamental mono-substituted variant. Its significance lies in its role as a precursor and a building block in the synthesis of more complex molecules. The isopropyl group, with its specific steric and electronic properties, can influence the reactivity and physical characteristics of the resulting compounds.
This compound and its close analogs are utilized as intermediates in various chemical syntheses. For instance, N,N'-diisopropylthiourea is a known reagent for the synthesis of the antibiotic cefathiamidine. chemicalbook.com While specific, high-impact research focusing solely on this compound is not as prevalent as for more complex derivatives, its foundational structure is crucial for understanding the structure-activity relationships within the broader family of thiourea compounds. The study of simpler derivatives like this compound provides essential data for computational modeling and for predicting the properties of more elaborate structures.
Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C4H10N2S | google.com |
| Molecular Weight | 118.20 g/mol | google.com |
| Melting Point | 169-170 °C | echemi.com |
| Boiling Point (Predicted) | 173.8 ± 23.0 °C | echemi.com |
| Density (Predicted) | 1.051 ± 0.06 g/cm³ | echemi.com |
| Synonyms | N-(1-Methylethyl)thiourea, Isopropylthiourea | echemi.comgoogle.com |
Structure
2D Structure
Properties
IUPAC Name |
propan-2-ylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2S/c1-3(2)6-4(5)7/h3H,1-2H3,(H3,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXAIQSXNOEQGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80169184 | |
| Record name | Urea, 1-isopropyl-2-thio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1719-76-2 | |
| Record name | N-(1-Methylethyl)thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1719-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, 1-isopropyl-2-thio- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001719762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, 1-isopropyl-2-thio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiourea, N-(1-methylethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.933 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | UREA, 1-ISOPROPYL-2-THIO- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/284G15B4P4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for N Isopropylthiourea and Its Derivatives
Direct Synthesis Approaches and Optimization
Direct synthesis provides the most straightforward route to N-Isopropylthiourea and its symmetrically substituted analogue, N,N'-diisopropylthiourea. A common and efficient method involves the simple condensation of an amine with a source of the thiocarbonyl group. acs.org
One prevalent approach is the reaction of isopropylamine (B41738) with carbon disulfide. chemicalbook.com The reaction can be conducted in an aqueous medium, which simplifies the process and reduces reliance on volatile organic compounds (VOCs). acs.org The reaction progress is typically monitored by thin-layer chromatography (TLC). Upon completion, the product can be isolated by removing the water under reduced pressure or by recrystallization from a suitable solvent like ethanol (B145695). chemicalbook.com
Another direct method involves the reaction of thiourea (B124793) with diisopropylamine (B44863). A patented method describes this synthesis using water as the solvent and polyethylene (B3416737) glycol (PEG-400) as a phase-transfer catalyst. google.com The mixture is refluxed for 20 to 36 hours. This process is noted for its high yield and purity, with the added benefit that the solvent and catalyst can be recycled. google.com Optimization of this reaction has shown that a molar equivalent ratio of thiourea to diisopropylamine of 0.5:1 and a catalyst amount of 4% molar equivalent of thiourea are most effective. google.com
The optimization of these direct syntheses often involves screening various parameters, including solvents, catalysts, and reaction times, to maximize yield and purity while minimizing environmental impact.
Table 1: Optimization of Direct Synthesis for N-substituted Thioureas
| Reactants | Catalyst/Medium | Conditions | Product | Yield | Reference |
| Isopropylamine, Carbon Disulfide | Water | Room Temperature | This compound | Good | chemicalbook.comacs.org |
| Thiourea, Diisopropylamine | PEG-400 / Water | Reflux, 20-36h | N,N'-diisopropylthiourea | 70-75% | google.com |
| Primary Aliphatic Amines, Carbon Disulfide | Aqueous Medium | Room Temperature | N,N'-disubstituted thioureas | High | researchgate.net |
Multi-step Reaction Pathways for this compound Conjugates
While direct synthesis is effective for the parent compound, creating more complex conjugates and analogues of this compound often requires multi-step pathways. These pathways allow for the introduction of diverse functional groups and the construction of elaborate molecular architectures.
Condensation reactions are fundamental to the synthesis of thiourea-based heterocyclic systems. A notable example is the Hantzsch thiazole (B1198619) synthesis, which traditionally involves the reaction of α-haloketones with thioureas. However, modern variations avoid the use of lachrymatory α-haloketones. rsc.orgrsc.org One such method involves the condensation of N-substituted thioureas with ketones in the presence of dimethyl sulfoxide (B87167) (DMSO) and hydrogen halides (HCl or HBr). rsc.org
In this reaction, the ketone first undergoes enolization. Concurrently, the thiourea's sulfur atom is activated, likely through an oxygen transfer from DMSO. The subsequent cyclization occurs via the formation of a bond between the thiourea sulfur and the α-carbon of the ketone, and another bond between a thiourea nitrogen and the carbonyl carbon, yielding N-alkyl-1,3-thiazol-2-amines or 3-alkyl-1,3-thiazolimines. rsc.org This approach demonstrates how a pre-formed this compound could be used as a building block for more complex heterocyclic conjugates.
Derivatization is key to creating functionalized analogues of this compound with specific properties. These strategies typically involve modifying the thiourea backbone to introduce new chemical moieties.
A primary method for derivatization is N-acylation. N-substituted-N'-acylthioureas can be synthesized by first reacting an acid chloride with ammonium (B1175870) thiocyanate (B1210189) to generate an isothiocyanate in situ. researchgate.net This intermediate then reacts with an appropriate amine. For an this compound analogue, one could envision reacting an acyl isothiocyanate with isopropylamine or reacting isopropyl isothiocyanate with an amide.
Another advanced strategy involves using protecting groups to control reactivity. The nitrobenzenesulfonyl (Ns) group, for instance, can be used to activate a primary amine for selective monoalkylation, providing a route to unsymmetrically substituted secondary amines that can then be converted to thioureas. tcichemicals.com
Furthermore, derivatization can be employed to attach labels for analytical purposes, such as fluorescent tags or moieties that enhance ionization in mass spectrometry. nih.gov For example, a functional group on an this compound analogue could be reacted with a labeling reagent like 2-aminobenzamide (B116534) or RapiFluor-MS to facilitate quantitative analysis. nih.gov
Catalytic Approaches in this compound Synthesis
Catalysis plays a crucial role in improving the efficiency, selectivity, and sustainability of this compound synthesis. Catalysts can lower the energy barrier of the reaction, enabling milder conditions and often improving yields. yale.edu
As mentioned previously, PEG-400 has been effectively used as a phase-transfer catalyst in the synthesis of N,N'-diisopropylthiourea from thiourea and diisopropylamine in water. google.com This catalyst facilitates the interaction between the aqueous and organic phases, accelerating the reaction.
Thiourea derivatives themselves can act as powerful organocatalysts, particularly in asymmetric synthesis. libretexts.org Chiral thioureas are known to activate electrophiles through hydrogen bonding. This principle is exploited in various reactions, including Strecker and Mannich reactions. While this compound is not chiral, the understanding of how the thiourea motif participates in catalysis informs the design of synthetic routes and highlights the potential for bifunctional this compound derivatives to act as catalysts themselves in other transformations. libretexts.org
Catalytic reagents are considered superior to stoichiometric ones as they are required in smaller amounts and can often be recycled, aligning with green chemistry principles. yale.edu The use of catalysts like rhodium in dehydrative cyclization reactions to form nitrogen-containing heterocycles also represents a sophisticated catalytic approach that could be adapted for creating complex thiourea derivatives. nih.gov
Green Chemistry Principles and Sustainable Synthetic Routes for this compound
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental footprint of the process. sigmaaldrich.com This involves designing chemical processes that minimize waste, use less hazardous substances, and are energy efficient. yale.edugctlc.org
Key Green Chemistry Principles in this compound Synthesis:
Safer Solvents and Auxiliaries: A significant advancement is the use of water as a reaction solvent instead of toxic volatile organic compounds (VOCs). yale.edu The synthesis of thiourea derivatives via the condensation of amines and carbon disulfide in an aqueous medium is a prime example of this principle in action. acs.orgorganic-chemistry.org This "on-water" approach not only reduces hazards but also simplifies product isolation. organic-chemistry.org
Catalysis: The use of recyclable catalysts like PEG-400 enhances the sustainability of the synthesis. google.com Catalytic processes are inherently greener than stoichiometric ones because they reduce the amount of chemical waste generated per unit of product. rjpn.org
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. yale.edu Direct condensation reactions, where two molecules combine to form the desired product often with minimal or no byproducts, tend to have high atom economy. acs.org
Energy Efficiency: Conducting reactions at ambient temperature and pressure significantly reduces the energy requirements of a chemical process. gctlc.org The aqueous synthesis of thiourea derivatives at room temperature exemplifies this principle, offering an energy-efficient alternative to methods requiring heating or reflux. researchgate.net
Prevention of Waste: It is better to prevent waste than to treat it after it has been created. rjpn.org By choosing synthetic routes that are highly selective and high-yielding, such as the optimized catalytic methods, the generation of unwanted byproducts and subsequent waste is minimized. google.com
By integrating these principles, the synthesis of this compound can be made more economically viable and environmentally benign.
Spectroscopic and Structural Characterization of N Isopropylthiourea Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic compounds by analyzing the magnetic properties of atomic nuclei, most commonly ¹H and ¹³C. The chemical shifts, splitting patterns, and integration of signals in NMR spectra provide detailed information about the chemical environment of different nuclei within the molecule.
¹H NMR spectroscopy is particularly useful for identifying different types of protons and their relative positions in a molecule. The chemical shift (δ) of a proton signal is influenced by its electronic environment, while the splitting pattern (multiplicity) provides information about the number of neighboring protons. Coupling constants (J) offer further details about the scalar coupling between nuclei.
While specific ¹H NMR data for the parent N-Isopropylthiourea (C₄H₁₀N₂S) is not explicitly detailed in the immediately available search results, studies on related isopropylthiourea derivatives provide insights into expected spectral features. For N-phosphoryl-N'-isopropylthiourea, ¹H NMR signals for the isopropyl methyl protons were observed as doublets around 1.16 ppm with a coupling constant of 6.5 Hz. The methine proton (NCH) appeared as a doublet of septets around 3.91 ppm, showing coupling to both the methyl protons and the NH proton idrblab.net. The NH protons in thiourea (B124793) derivatives typically appear as broad singlets or doublets at lower field, often in the range of 6-10 ppm, depending on the solvent and concentration, which influence hydrogen bonding.
Based on the structure of this compound (C₄H₁₀N₂S), the ¹H NMR spectrum would be expected to show signals corresponding to the methyl protons of the isopropyl group, the methine proton of the isopropyl group, and the protons attached to the nitrogen atoms of the thiourea moiety. The methyl protons (six equivalent protons) would likely appear as a doublet due to coupling with the methine proton. The methine proton (one proton) would be expected as a septet due to coupling with the six equivalent methyl protons. The NH protons (three protons in total, two on one nitrogen and one on the other) would likely appear as broadened signals, potentially showing splitting if coupling to the methine proton is resolved.
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Similar to ¹H NMR, the chemical shift of a carbon signal is indicative of its electronic environment. Different types of carbon atoms (methyl, methylene, methine, quaternary) resonate at characteristic chemical shift ranges.
Studies on other thiourea derivatives show ¹³C NMR signals in expected ranges for the different carbon environments nih.gov. For example, the thiocarbonyl carbon is often observed around 180 ppm nih.gov.
Two-dimensional (2D) NMR techniques provide correlations between nuclei, which are invaluable for assigning signals in complex spectra and establishing connectivity within a molecule. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) can be applied to this compound to gain a more comprehensive understanding of its structure.
COSY experiments reveal correlations between protons that are coupled to each other through bonds. An HSQC experiment correlates protons with the carbons to which they are directly attached. HMBC experiments show correlations between protons and carbons that are separated by two or three bonds, providing information about longer-range connectivity.
While specific 2D NMR data for this compound was not found, 2D NMR techniques, including ¹H NOESY, have been applied to study related N-phosphorylated thiourea complexes to investigate interactions and confirm assignments idrblab.net. The application of HSQC would correlate the isopropyl methyl protons with their respective carbon and the isopropyl methine proton with its carbon. HMBC would provide correlations between the isopropyl protons and the thiocarbonyl carbon, confirming the connectivity of the isopropyl group to the thiourea moiety.
Based on typical chemical shifts and expected coupling patterns for the isopropyl and thiourea moieties, the following approximate NMR data can be anticipated for this compound:
| Nucleus | Type of Proton/Carbon | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (¹H NMR) | Expected Coupling Constant (J, Hz) (¹H NMR) |
| ¹H | CH₃ (isopropyl) | 1.1 - 1.3 | Doublet | ~6-7 |
| ¹H | CH (isopropyl) | 3.8 - 4.2 | Septet (potentially broadened) | ~6-7 (to CH₃), ~7-9 (to NH) |
| ¹H | NH (isopropyl side) | 6.5 - 7.5 | Broad signal (potentially doublet) | ~7-9 (to CH) |
| ¹H | NH₂ (unsubstituted side) | 7.0 - 8.5 | Broad singlet | - |
| ¹³C | CH₃ (isopropyl) | 20 - 25 | - | - |
| ¹³C | CH (isopropyl) | 45 - 55 | - | - |
| ¹³C | C=S (thiocarbonyl) | 178 - 185 | - | - |
Table 1: Anticipated NMR Spectroscopic Data for this compound
Note: These are anticipated values based on general trends and data from related compounds. Actual values may vary depending on solvent, concentration, and temperature.
Infrared (IR) and Raman Spectroscopic Investigations of Vibrational Modes
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that result in a change in dipole moment, while Raman spectroscopy measures the inelastic scattering of light by molecular vibrations that cause a change in polarizability. Analysis of the vibrational frequencies provides information about the functional groups present and the nature of chemical bonds.
FT-IR spectroscopy is commonly used to obtain IR spectra. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups, including N-H, C-H, C=S, and C-N bonds.
Studies on thiourea derivatives show characteristic IR bands. The ν(N-H) stretching vibrations typically appear in the region of 3100-3400 cm⁻¹ idrblab.net. The ν(C=S) stretching vibration, often referred to as the "thioamide band," is usually observed in the range of 700-850 cm⁻¹, although it can be coupled with other vibrations. The ν(C-N) stretching vibrations are typically found in the region of 1300-1600 cm⁻¹. Vibrations associated with the isopropyl group, such as C-H stretching and bending modes, would also be present in the spectrum in their characteristic regions (e.g., C-H stretching around 2850-3000 cm⁻¹, CH₃ bending around 1370-1470 cm⁻¹).
Specific IR bands reported for N-phosphoryl-N'-isopropylthiourea include NH stretching bands at 3176 and 3232 cm⁻¹ and a band at 1560 cm⁻¹ assigned to ν(SCN) idrblab.net. This SCN assignment likely involves coupled C=S and C-N stretches.
The N-H stretching vibrations in the IR and Raman spectra are particularly sensitive to hydrogen bonding interactions. Hydrogen bonding typically causes a shift of the N-H stretching frequency to lower wavenumbers (red shift) and an increase in the breadth and intensity of the absorption band.
Thiourea compounds are known to form hydrogen bonds involving the N-H groups and the sulfur atom or other electronegative atoms. The presence of both N-H donor groups and the sulfur acceptor atom in this compound suggests that both intra- and intermolecular hydrogen bonding can occur.
Studies on N,N'-disubstituted thioureas have specifically investigated non-conventional hydrogen bonding interactions using IR and Raman spectroscopy. These studies highlight how vibrational spectroscopy can provide detailed information about the nature and strength of hydrogen bonds in thiourea systems. The observation of broadened and shifted N-H stretching bands in the IR spectrum of this compound would be indicative of hydrogen bonding. Analysis of the specific positions and shapes of these bands can provide clues about the extent and type of hydrogen bonding network in the solid state or in concentrated solutions. Raman spectroscopy can complement IR by providing information on symmetric vibrations and can also be sensitive to hydrogen bonding, although the spectral features affected may differ from those in IR.
Based on the literature, the following characteristic IR and Raman bands are expected for this compound:
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Technique (IR/Raman) | Notes |
| N-H | Stretching (asymmetric/symmetric) | 3100 - 3400 | IR, Raman | Sensitive to hydrogen bonding (broadening, red shift) |
| C-H (isopropyl) | Stretching | 2850 - 3000 | IR, Raman | Characteristic aliphatic C-H stretches |
| C=S (Thiocarbonyl) | Stretching (Thioamide band) | 700 - 850 | IR, Raman | Often coupled with C-N stretches |
| C-N | Stretching | 1300 - 1600 | IR, Raman | Multiple bands due to coupling |
| C-H (isopropyl) | Bending (CH₃, CH) | 1370 - 1470 | IR, Raman | Characteristic isopropyl bending modes |
Table 2: Anticipated IR and Raman Spectroscopic Data for this compound
Note: These are anticipated ranges based on general trends and data from related compounds. Actual values may vary depending on the physical state (solid, solution) and specific molecular environment.
The spectroscopic characterization of this compound using NMR, IR, and Raman techniques provides a comprehensive understanding of its molecular structure, bonding, and the influence of intermolecular interactions like hydrogen bonding on its vibrational properties. While detailed spectra for the parent compound were not fully available in the immediate search results, the principles and data from related thiourea derivatives allow for a strong prediction of its spectroscopic behavior.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is a technique used to study the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the spectrum (typically 100-900 nm). azooptics.comshu.ac.uk The absorption of UV or visible radiation corresponds to the excitation of outer electrons from their ground state to higher energy excited states. shu.ac.uktanta.edu.eg For organic molecules, absorption in the UV-Vis region is primarily associated with functional groups containing valence electrons with low excitation energy, known as chromophores. shu.ac.uktanta.edu.eg
The types of electronic transitions observed in this region include σ→σ, n→σ, π→π, and n→π transitions. azooptics.comshu.ac.uklibretexts.org Thiourea derivatives, containing C=S and N-H functionalities, can exhibit n→π* and π→π* transitions. The π→π* transitions typically occur at shorter wavelengths and have higher molar absorptivities (ε) compared to n→π* transitions, which are generally weaker and appear at longer wavelengths. shu.ac.uklibretexts.orguomustansiriyah.edu.iq The position and intensity of these absorption bands are influenced by factors such as the type of solvent, pH, concentration, and the extent of conjugation within the molecule. shu.ac.ukuomustansiriyah.edu.iq For this compound, the presence of the thiocarbonyl group and nitrogen atoms with lone pairs facilitates these types of electronic transitions.
Mass Spectrometry in Molecular Structure Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural information of a compound by measuring the mass-to-charge ratio (m/z) of ions. libretexts.org Electron ionization mass spectrometry (EI-MS) involves bombarding the vaporized sample with high-energy electrons, causing the molecule to lose an electron and form a molecular ion (M⁺). libretexts.org The molecular ion peak provides the molecular weight of the compound. libretexts.orgpressbooks.pub
For this compound (C₄H₁₀N₂S), the molecular weight is approximately 118.2 g/mol . sigmaaldrich.com High-resolution mass spectrometry (HRMS) can provide a more precise measurement of the molecular ion's exact mass, which can help determine the elemental composition and differentiate between compounds with similar nominal masses. spectroscopyonline.com
Following the formation of the molecular ion, it can undergo fragmentation, breaking down into smaller ions. libretexts.orgpressbooks.pub The pattern of these fragment ions is characteristic of the molecule's structure and provides valuable information for structural confirmation. libretexts.orgpressbooks.pub By analyzing the m/z values and relative abundances of the fragment ions, researchers can deduce the presence of specific functional groups and the connectivity of atoms within the molecule. libretexts.orgpressbooks.pub For this compound, fragmentation would likely involve the cleavage of bonds within the isopropyl group or the thiourea moiety, yielding characteristic fragment ions.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography, particularly single-crystal X-ray diffraction (SCXRD), is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. creative-biostructure.comias.ac.inwikipedia.organton-paar.com It provides detailed information about lattice parameters, symmetry, atomic positions, bond lengths, bond angles, and intermolecular interactions. creative-biostructure.comanton-paar.comcarleton.eduspbu.ru
The process of SCXRD involves obtaining a high-quality single crystal of the compound. creative-biostructure.comanton-paar.com When an X-ray beam is directed at the crystal, the X-rays diffract in specific directions due to the ordered arrangement of atoms in the crystal lattice. creative-biostructure.comanton-paar.comcarleton.edu The resulting diffraction pattern, consisting of a series of spots, is recorded by a detector. creative-biostructure.comwikipedia.orgcarleton.edu By analyzing the angles and intensities of these diffracted spots, crystallographers can computationally reconstruct a three-dimensional map of the electron density within the crystal. creative-biostructure.comwikipedia.orgnih.gov This electron density map reveals the positions of the atoms and their connectivity, allowing for the determination of the molecular structure in the solid state. creative-biostructure.comias.ac.inwikipedia.org SCXRD is considered the "gold standard" for confirming the structure of crystalline compounds. ias.ac.in
The diffraction pattern obtained from SCXRD also provides information about the crystal system and space group of the compound. creative-biostructure.comanton-paar.comspbu.runih.gov The crystal system describes the shape of the unit cell, the smallest repeating unit of the crystal lattice. There are seven crystal systems: cubic, tetragonal, orthorhombic, monoclinic, triclinic, trigonal, and hexagonal. nih.govwikipedia.org The space group describes the symmetry elements present within the crystal lattice, such as rotation axes, mirror planes, screw axes, and glide planes, in addition to the translational symmetry of the lattice. anton-paar.comwikipedia.orglbl.gov There are 230 possible space groups in three dimensions. nih.govwikipedia.org The determination of the crystal system and space group is crucial for understanding how the molecules pack together in the solid state.
X-ray crystallography allows for the detailed analysis of intermolecular and intramolecular interactions within the crystal structure, particularly hydrogen bonding. libretexts.orgcreative-biostructure.commathnet.ru Hydrogen bonds are a type of intermolecular or intramolecular force that occurs when a hydrogen atom bonded to a strongly electronegative atom (like N, O, or F) is in proximity to another electronegative atom with a lone pair of electrons. rsc.orglibretexts.orgmdpi.com
In crystalline this compound or its complexes, hydrogen bonding interactions involving the N-H groups and the sulfur atom of the thiocarbonyl group are expected to play a significant role in stabilizing the crystal structure. libretexts.orgcreative-biostructure.commathnet.ru These interactions can form extensive networks throughout the crystal lattice (intermolecular hydrogen bonding) or occur within a single molecule (intramolecular hydrogen bonding). rsc.orglibretexts.orgmdpi.com The geometry of these hydrogen bonds, including the distances between donor and acceptor atoms and the angles, can be precisely determined from the X-ray diffraction data. creative-biostructure.comcarleton.edu Analysis of the hydrogen bonding network provides insights into the packing arrangements of the molecules and the factors influencing crystal stability. libretexts.orgcreative-biostructure.commathnet.ru Other intermolecular interactions, such as van der Waals forces and π-π stacking (if applicable to derivatives with aromatic rings), can also be identified and analyzed from the crystal structure. arxiv.org
| Spectroscopic/Structural Method | Information Provided | Relevance to this compound |
| UV-Vis Spectroscopy | Electronic transitions (n→π, π→π), λmax, absorbance | Characterization of chromophores (C=S, N-H), study of electronic structure. |
| Mass Spectrometry | Molecular weight, fragmentation pattern | Confirmation of molecular formula, identification of characteristic fragments for structural elucidation. |
| X-ray Crystallography | 3D atomic arrangement, bond lengths/angles, crystal packing | Precise determination of solid-state molecular structure, analysis of intermolecular interactions. |
| Structural Feature | Information from X-ray Crystallography |
| Single Crystal Analysis | Atomic positions, bond lengths, bond angles, molecular geometry |
| Crystal System and Space Group | Unit cell dimensions, symmetry elements, crystal packing arrangement |
| Inter/Intramolecular Hydrogen Bonding | Identification and geometry of N-H···S and other hydrogen bonds, network analysis |
Coordination Chemistry of N Isopropylthiourea and Its Metal Complexes
Ligand Properties and Donor Atom Preferences in Complexation
N-Isopropylthiourea and its derivatives are polyfunctional ligands that can coordinate to metal centers in various ways. core.ac.uk The primary donor sites are the soft sulfur atom of the thiocarbonyl group (C=S) and the harder nitrogen atoms of the amino groups (-NH). This ambidentate nature allows for monodentate, bidentate, and even bridging coordination modes.
The most common coordination mode for simple thiourea (B124793) ligands like this compound is monodentate, through the sulfur atom. The sulfur atom, being a soft donor, readily coordinates to soft metal ions. In complexes where the thiourea ligand is neutral, it almost invariably binds through the sulfur atom. For instance, in palladium(II) complexes with N-phosphorylated thioureas, which are structurally related to this compound, monodentate coordination through the sulfur atom has been observed, especially when strong intramolecular hydrogen bonds prevent chelation. core.ac.ukresearchgate.net The resulting complexes often feature the thiourea ligand in a trans-configuration, with the metal ion coordinated by the sulfur atoms of the C=S groups and other ancillary ligands, such as halides. researchgate.net
Upon deprotonation of one of the N-H groups, this compound can act as a bidentate chelating agent, coordinating through both a nitrogen atom and the sulfur atom to form a stable metallocycle. This N,S-bidentate coordination is a common feature in complexes with metals like Ni(II) and Pd(II). core.ac.ukresearchgate.net The formation of these chelate complexes often involves the reaction of a metal salt with the deprotonated form of the thiourea ligand, for example, by using its potassium salt. researchgate.net In such square-planar complexes, the metal center is typically surrounded by an N2S2 environment, formed by the sulfur atoms and one of the nitrogen atoms from two deprotonated thiourea ligands. core.ac.ukresearchgate.net This chelation results in the formation of a four-membered metallocycle. The presence of both thione and triazole groups in some thiourea derivatives allows them to act as bidentate N,S-donor systems, forming seven-membered metalla-rings. nih.gov
While this compound itself lacks an oxygen donor atom, its N-acyl or N-phosphoryl derivatives can exhibit O,S-bidentate chelation. In these ligands, the coordination involves the thiocarbonyl sulfur atom and the oxygen atom of the acyl (C=O) or phosphoryl (P=O) group. core.ac.ukresearchgate.net This mode of coordination typically leads to the formation of a six-membered chelate ring. The preference for O,S-bidentate chelation over N,S-chelation is influenced by factors such as the nature of the metal ion and the substituents on the thiourea backbone. For example, N,N-dialkyl-N'-aroylthioureas tend to form bidentate O,S-coordinated complexes with Pd(II). core.ac.uk In some cases, an equilibrium can exist between different coordination geometries. For instance, a tetrahedral Co(II) complex was found to adopt 1,5-O,S-coordination, while square-planar Ni(II) and Pd(II) complexes of the same ligand favored 1,3-N,S-coordination. researchgate.net
Substituents on the thiourea framework significantly impact the ligand's coordination behavior and the stability of the resulting metal complexes. The introduction of different groups can alter the electronic properties of the donor atoms and introduce steric hindrance, thereby dictating the preferred coordination mode. waikato.ac.nzmdpi.com
Electronic Effects : Electron-withdrawing substituents, such as sulfonyl or phosphoryl groups, can increase the acidity of the N-H protons, facilitating deprotonation and promoting bidentate chelation. waikato.ac.nz These substituents can also influence the relative donor strength of the nitrogen and sulfur atoms.
Steric Effects : Bulky substituents on the nitrogen atoms can sterically hinder the approach of the metal ion, influencing the geometry of the complex and potentially favoring monodentate over bidentate coordination. waikato.ac.nz In some organometallic systems, steric factors have been shown to influence isomerization, leading to different coordination modes. For example, sufficient steric bulk around a metal center can induce a shift from a proximal to a distal isomeric form. waikato.ac.nz
Intramolecular Hydrogen Bonding : The presence of substituents capable of forming intramolecular hydrogen bonds can stabilize certain conformations of the ligand, thereby controlling the coordination mode. researchgate.net For example, a hydrogen bond between a carbonyl oxygen and an N-H proton can favor O,S-chelation or, conversely, lock the ligand in a conformation suitable only for S-monodentate coordination. core.ac.uk
The stability and reactivity of metal complexes are also affected by the position of donor atoms within the ligand structure. For instance, the placement of a sulfur atom in pyridoxal-thiosemicarbazone ligands significantly influences the types of non-covalent interactions, such as hydrogen bonds, that stabilize the complex structure. mdpi.com
Table 1: Coordination Modes of this compound and its Derivatives
| Coordination Mode | Donor Atoms | Description | Metal Ion Examples |
|---|---|---|---|
| S-Monodentate | S | The neutral ligand coordinates through the soft sulfur atom of the thiocarbonyl group. | Pd(II) core.ac.ukresearchgate.net |
| N,S-Bidentate | N, S | The deprotonated ligand chelates through one nitrogen and the sulfur atom, forming a four-membered ring. | Ni(II), Pd(II) core.ac.ukresearchgate.net |
| O,S-Bidentate | O, S | Requires N-acyl or N-phosphoryl derivatives; chelation occurs via sulfur and an oxygen atom. | Co(II), Pd(II) core.ac.ukresearchgate.net |
Synthesis and Characterization of this compound Metal Complexes
The synthesis of metal complexes with this compound and its derivatives generally involves the direct reaction of a suitable metal salt with the ligand in an appropriate solvent. The stoichiometry of the reactants, the choice of solvent, pH, and temperature are critical parameters that determine the final product.
The reaction of this compound and its analogues with various transition metal salts yields a diverse range of complexes with different geometries and coordination numbers.
Nickel(II) Complexes : Ni(II) complexes are typically prepared by reacting a nickel(II) salt, such as NiCl₂ or Ni(NO₃)₂, with the thiourea ligand in an alcoholic solution, often under reflux. chalcogen.rochemrevlett.com Depending on the reaction conditions and the specific thiourea derivative, four-coordinate square planar or tetrahedral, as well as six-coordinate octahedral geometries can be obtained. researchgate.netresearchgate.net For example, reacting (Z)-2-(pyrrolidin-2-ylidene) thiourea ligand with nickel chloride in ethanol (B145695) at 50 °C yields a light green powdered complex. chalcogen.ro The use of different solvents can also lead to different products; reacting a bis-thiosemicarbazone ligand with a nickel(II) salt in ethanol yielded a mononuclear complex, while using methanol (B129727) resulted in a different complex where the ligand was modified in situ. nih.gov
Cobalt(III) Complexes : The synthesis of Co(III) complexes often starts with a Co(II) salt. The Co(II) is oxidized to Co(III) in the presence of the thiourea ligand. scribd.com Common procedures involve dissolving the Co(II) salt (e.g., Co(NO₃)₂) and the ligand in a suitable solvent, followed by the addition of an oxidizing agent like hydrogen peroxide. scribd.comyoutube.com For instance, aquapentaammine-cobalt(III) nitrate (B79036) can be prepared from a Co(II) salt in the presence of ammonia, followed by oxidation and precipitation. uvm.edu
Platinum(II) and Palladium(II) Complexes : These square-planar d⁸ complexes are readily formed by reacting salts like K₂PtCl₄ or [Pd(PhCN)₂Cl₂] with the thiourea ligand in solvents such as acetonitrile (B52724) or dichloromethane. core.ac.ukresearchgate.netnih.gov The reaction of N-phosphorylated thioureas with Pd(PhCN)₂Cl₂ in acetonitrile yields complexes where the ligand is coordinated as a monodentate S-donor. researchgate.net Bidentate N,S-chelate complexes of Pd(II) can be prepared using the deprotonated form of the ligand. researchgate.net
Copper(II) Complexes : The synthesis of copper complexes with thiourea derivatives often involves a redox reaction where Cu(II) is reduced to Cu(I) by the ligand. researchgate.net Reactions of N-acylthiourea derivatives with CuCl₂ can produce mono-, di-, or polynuclear Cu(I) species. researchgate.net The synthesis is typically carried out by mixing the ligand and a copper(II) salt in a solvent like methanol or ethanol. chemrevlett.commdpi.com The resulting Cu(I) center can adopt trigonal planar or tetrahedral geometries. researchgate.net
Zinc(II) Complexes : Colorless, diamagnetic Zn(II) complexes are generally synthesized by the direct reaction of a zinc salt (e.g., ZnCl₂) with the thiourea ligand in a hot ethanol solution. researchgate.netsemanticscholar.org The mixture is typically refluxed, and upon cooling, crystalline products are obtained. semanticscholar.org These complexes commonly exhibit a tetrahedral geometry. researchgate.net
Silver(I) Complexes : Ag(I) complexes with thiolate ligands, which are related to thioureas, have been prepared and are often polymeric in nature. nih.gov The synthesis of Ag(I) complexes with thione ligands like methimazole (B1676384) involves reacting a silver salt with the ligand, resulting in coordination polymers. harding.edu
Table 2: General Synthetic Methods for this compound Metal Complexes
| Metal Ion | Typical Metal Salt | Common Solvents | Key Reaction Conditions | Resulting Geometry (Examples) |
|---|---|---|---|---|
| Ni(II) | NiCl₂, Ni(NO₃)₂ | Ethanol, Methanol | Refluxing the mixture chalcogen.rocore.ac.uk | Square Planar, Tetrahedral, Octahedral researchgate.netresearchgate.net |
| Co(III) | Co(NO₃)₂, CoCl₂ | Water, Ammonia | Oxidation of Co(II) with H₂O₂ scribd.comyoutube.com | Octahedral uvm.edu |
| Pt(II) | K₂PtCl₄ | Dichloromethane, Acetonitrile | Stirring at room temperature waikato.ac.nz | Square Planar waikato.ac.nz |
| Cu(II) | CuCl₂, Cu(NO₃)₂ | Ethanol, Methanol | Often involves reduction to Cu(I) researchgate.net | Trigonal Planar, Tetrahedral (for Cu(I)) researchgate.net |
| Zn(II) | ZnCl₂ | Ethanol | Refluxing hot solution semanticscholar.org | Tetrahedral researchgate.net |
| Pd(II) | [Pd(PhCN)₂Cl₂], Na₂PdCl₄ | Acetonitrile, Dichloromethane | Stirring at room temperature core.ac.ukresearchgate.net | Square Planar core.ac.ukresearchgate.net |
| Ag(I) | AgNO₃ | Not specified | Often forms polymeric structures nih.govharding.edu | Polymeric nih.gov |
Stoichiometry and Geometry of Coordination Complexes
This compound, like other thiourea derivatives, typically acts as a monodentate ligand, coordinating to metal ions through its sulfur atom. This interaction leads to the formation of complexes with diverse stoichiometries and geometries, largely dictated by the metal ion's size, oxidation state, and coordination preferences.
Studies on the closely related N,N'-diisopropylthiourea (diptu) provide significant insight into the expected behavior of this compound. For divalent metal ions such as Cobalt(II), Copper(II), and Zinc(II), four-coordinate species are commonly formed, typically with a 1:2 metal-to-ligand stoichiometry. nih.gov An example is the formation of complexes with the general formula [M(diptu)₂Cl₂]. nih.gov For metal ions that prefer higher coordination numbers, such as Iron(III), a six-coordinate octahedral geometry is observed, with a 1:3 metal-to-ligand stoichiometry, as in [Fe(diptu)₃Cl₃]. nih.gov
The geometry of these complexes is often a distorted version of an ideal polyhedron due to steric hindrance from the bulky isopropyl groups and the specific electronic interactions between the metal, the ligand, and any counterions. nih.gov X-ray crystallography of the [Zn(diptu)₂Cl₂] complex confirms a distorted tetrahedral geometry around the zinc atom. nih.gov The coordination sphere consists of two sulfur atoms from the diisopropylthiourea ligands and two chloride ions. nih.gov The deviation from a perfect tetrahedral geometry is evident in the bond angles, which are influenced by steric strain and intramolecular hydrogen bonding between the ligand's N-H group and the chloride ions. nih.gov While tetrahedral geometries are common, other arrangements such as square planar and trigonal planar have also been observed for various N,N'-substituted thiourea complexes, depending on the specific metal ion and reaction conditions. nih.govrsc.org
Table 1: Selected Bond Lengths and Angles for [Zn(diptu)₂Cl₂] Data derived from a study on N,N'-diisopropylthiourea, a close analogue to this compound.
| Parameter | Value |
|---|---|
| Bond Lengths (Å) | |
| Zn-Cl | 2.266 |
| Zn-S | 2.340 |
| **Bond Angles (°) ** | |
| Cl-Zn-Cl | 112.85 |
| S-Zn-S | 100.04 |
| Cl-Zn-S | 110.76 |
| Cl-Zn-S | 106.08 |
Source: Ajibade, P. A., & Zulu, N. H. (2011). nih.govsemanticscholar.org
Influence of Counterions and Solvent Effects on Complex Formation
The formation and structure of this compound metal complexes are significantly influenced by the surrounding chemical environment, specifically the choice of counterion and solvent.
Solvent Effects: The solvent is a critical factor in the synthesis of coordination complexes, affecting both reaction kinetics and the thermodynamic stability of the products. researchgate.net The solubility of the this compound ligand and the metal salt can vary significantly between different solvents, impacting the rate of complex formation. Solvents with coordinating ability, such as ethanol or acetonitrile, can compete with the thiourea ligand for binding sites on the metal ion. researchgate.net The displacement of these coordinated solvent molecules by the ligand is a key step in the complexation process. researchgate.net The polarity and Lewis basicity of the solvent can stabilize the resulting complex to varying degrees; for example, studies on similar systems have shown that complex stability can be higher in acetonitrile compared to ethanol. researchgate.net In some cases, the solvent may react with the initial complex, leading to different products. For instance, a zinc hydroxide (B78521) complex was observed to convert to a zinc methoxide (B1231860) species when the solvent was changed from acetonitrile to methanol. researchgate.net
Metal-Ligand Interaction Dynamics and Stability Studies
The stability of metal complexes with this compound is a measure of the strength of the interaction between the metal ion and the ligand. This can be described in terms of thermodynamic stability, which relates to the equilibrium constant of the complex formation, and kinetic stability, which pertains to the rate at which the complex undergoes reactions like ligand exchange. researchgate.net
The primary interaction in these complexes is the coordinate covalent bond formed between the soft sulfur donor atom of the thiourea and a soft or borderline metal acid (e.g., Cu(I), Zn(II), Co(II)). nih.govresearchgate.net This soft-soft interaction contributes significantly to the thermodynamic stability of the resulting complex. researchgate.net The stability is further enhanced by the electronic properties of the ligand and the metal ion. For instance, the formation of stable complexes is often spontaneous, as indicated by negative Gibbs free energy (ΔG°) values observed in related systems. researchgate.net
Spectroscopic Probes of Metal-Ligand Bonding
Spectroscopic techniques, particularly Infrared (IR) and Nuclear Magnetic Resonance (NMR), are powerful tools for elucidating the nature of the metal-ligand bond in this compound complexes.
Infrared (IR) Spectroscopy: Comparison of the IR spectrum of the free ligand with that of its metal complexes provides direct evidence of coordination. Upon complexation through the sulfur atom, significant shifts are observed in the vibrational frequencies of bonds associated with the thiourea core. nih.gov
ν(C=S) Vibration: The band corresponding to the C=S stretching vibration experiences a red-shift (a shift to lower frequency). This indicates a weakening of the C=S double bond character, which results from the donation of electron density from the sulfur atom to the metal ion. nih.govscispace.com
ν(C-N) Vibration: Concurrently, the bands associated with the C-N stretching vibration shift to higher frequencies (a blue-shift). This suggests an increase in the C-N double bond character, as electron density is drawn from the nitrogen atoms towards the newly formed metal-sulfur bond. nih.govscispace.com
Table 2: Key IR Vibrational Frequencies (cm⁻¹) for Diisopropylthiourea (diptu) and its Metal Complexes Data derived from a study on N,N'-diisopropylthiourea, a close analogue to this compound.
| Compound | ν(N-H) | ν(C-N) | ν(C=S) |
|---|---|---|---|
| diptu (Ligand) | 3450 | ~1480 | ~750 |
| [Co(diptu)₂Cl₂] | 3468 | 1486 | 721 |
| [Cu(diptu)₂Cl₂] | 3465 | 1524 | 719 |
| [Zn(diptu)₂Cl₂] | 3470 | 1490 | 725 |
Source: Ajibade, P. A., & Zulu, N. H. (2011). nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy also provide valuable information. In ¹H NMR, the signal for the N-H proton is expected to shift upon coordination, reflecting the change in its electronic environment and involvement in hydrogen bonding. researchgate.net In ¹³C NMR, the thiocarbonyl carbon (C=S) signal typically shifts upfield upon coordination to a metal like platinum(II). scispace.com This shift indicates an increase in electron shielding at the carbon nucleus, consistent with the decrease in the C=S bond order suggested by IR spectroscopy. scispace.com
Computational Analysis of Metal-Ligand Bonding Energies
Density Functional Theory (DFT) has become an essential computational tool for investigating the electronic structures, geometries, and bonding energies of metal complexes. mdpi.com For this compound complexes, DFT calculations can provide quantitative insights that complement experimental findings.
By optimizing the geometry of the complex, theoretical bond lengths and angles can be calculated and compared with experimental data from X-ray crystallography to validate the computational model. mdpi.com One of the key outputs from such studies is the analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is an indicator of the chemical reactivity and kinetic stability of the complex.
Computational Chemistry and Theoretical Modeling of N Isopropylthiourea
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govscichemj.org It is a widely used tool in computational chemistry for calculating properties like molecular energies, electronic densities, and geometric structures. nih.govscichemj.org DFT calculations for N-Isopropylthiourea would provide fundamental insights into its stability, reactivity, and electronic properties.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. sciencepublishinggroup.comrsc.org For this compound, this involves determining the most stable three-dimensional structure by calculating bond lengths, bond angles, and dihedral angles that result in the lowest possible energy.
Conformational analysis further explores the different spatial arrangements (conformers) of the molecule that can be achieved through the rotation of single bonds. rsc.org In this compound, key rotations would occur around the C-N bonds and the C-C bonds of the isopropyl group. DFT calculations can identify the various low-energy conformers and the energy barriers between them, which is crucial for understanding the molecule's flexibility and how it might interact with other molecules. While specific optimized geometry data for this compound is not available, a typical DFT study on thiourea (B124793) derivatives would utilize a functional like B3LYP with a basis set such as 6-31+G(d,p) to achieve reliable results. acs.orgfarmaciajournal.com
Table 1: Representative Geometric Parameters for Thiourea Derivatives (Illustrative) This table is illustrative and based on general knowledge of thiourea derivatives, not on specific published data for this compound.
| Parameter | Typical Value (Å or °) |
| C=S Bond Length | ~1.68 - 1.71 Å |
| C-N Bond Length | ~1.35 - 1.40 Å |
| N-C (isopropyl) Bond Length | ~1.47 Å |
| N-H Bond Length | ~1.01 Å |
| N-C-N Bond Angle | ~118° |
| C-N-C Bond Angle | ~125° |
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. farmaciajournal.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). acs.orgnih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests high chemical reactivity and low kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the FMO analysis would pinpoint the regions of the molecule most susceptible to nucleophilic and electrophilic attack. The HOMO is typically localized around the sulfur and nitrogen atoms, indicating these are the primary sites for electron donation.
Table 2: Illustrative Frontier Molecular Orbital Energies for a Thiourea Derivative This table presents hypothetical but realistic values for a molecule like this compound based on general principles.
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.5 |
| HOMO-LUMO Gap | 5.0 |
Electrostatic Potential Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. nih.gov
For this compound, an MEP analysis would highlight the electronegative sulfur atom as a region of strong negative potential, making it a likely site for electrophilic attack or hydrogen bonding. The hydrogen atoms bonded to the nitrogen atoms would show positive potential, indicating their susceptibility to attack by nucleophiles. This analysis provides a clear picture of the molecule's reactive sites and intermolecular interaction patterns. nih.gov
Thermodynamic Calculations for Reaction Pathways and Stability
DFT can be used to calculate key thermodynamic properties, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). These calculations are vital for determining the stability of this compound and for predicting the feasibility and spontaneity of chemical reactions it might undergo. By calculating the energies of reactants, transition states, and products, computational chemists can map out entire reaction pathways, providing insights into reaction mechanisms and kinetics.
Ab Initio and Semi-Empirical Molecular Dynamics Simulations
Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov Ab initio MD simulations use quantum mechanical calculations (like DFT) to determine the forces between atoms at each step, offering high accuracy but at a significant computational cost. nih.gov Semi-empirical methods use a simpler, parameterized formulation, allowing for the simulation of larger systems over longer timescales. nih.gov
MD simulations of this compound could reveal its dynamic behavior in different environments (e.g., in a solvent or interacting with a biological target). farmaciajournal.comnih.gov These simulations provide information on conformational changes, diffusion rates, and the formation and breaking of intermolecular bonds, offering a dynamic picture that complements the static information from DFT calculations. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. These models are built by calculating a set of molecular descriptors (e.g., electronic, steric, and lipophilic properties) for a series of compounds and then using regression analysis to create a mathematical equation that predicts the activity or property. acs.orgfarmaciajournal.com
While no QSAR/QSPR studies have been identified that specifically include this compound, it could be incorporated into such a model. Descriptors for this compound, such as its calculated lipophilicity (LogP), molecular weight, and quantum chemical parameters (like HOMO/LUMO energies), would be used as inputs. farmaciajournal.comnih.gov Such studies are common for thiourea derivatives to predict their potential as herbicides, anticancer agents, or antivirals. farmaciajournal.com The resulting model could then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more effective compounds. nih.gov
Molecular Docking Simulations for Ligand-Receptor Interactions of this compound
Molecular docking is a computational technique extensively utilized in drug discovery and molecular biology to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). rsc.org This method allows for the characterization of the binding mode and affinity, providing insights into the intermolecular interactions that stabilize the ligand-receptor complex. While specific molecular docking studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of its interaction can be inferred from studies on other substituted thiourea derivatives.
General Principles of Thiourea Derivative Interactions
Thiourea and its derivatives are recognized for their ability to form various non-covalent interactions with biological macromolecules. The thiourea moiety (-NH-C(S)-NH-) itself is a versatile pharmacophore capable of acting as both a hydrogen bond donor (via the N-H groups) and a hydrogen bond acceptor (via the sulfur atom).
Detailed research findings on a range of thiourea derivatives have highlighted several key aspects of their binding behavior:
Hydrogen Bonding: The N-H protons of the thiourea core are consistently observed to form hydrogen bonds with amino acid residues containing electronegative atoms, such as the backbone carbonyl oxygen or side-chain carboxylates (e.g., Aspartate, Glutamate) and hydroxyl groups (e.g., Serine, Threonine, Tyrosine). researchgate.netresearchgate.net
Hydrophobic Interactions: The alkyl or aryl substituents on the thiourea nitrogen atoms play a crucial role in establishing hydrophobic interactions with nonpolar residues in the binding pocket of a receptor. nih.gov The nature and size of these substituents significantly influence the binding affinity and selectivity.
Coordination with Metal Ions: In metalloenzymes, the sulfur atom of the thiourea group can coordinate with the metal ion in the active site, contributing to the inhibitory activity of the compound. researchgate.net
Predicted Interactions of this compound
Based on the general principles observed for other thiourea derivatives, a hypothetical molecular docking study of this compound would be expected to reveal the following interactions:
The thiocarbonyl sulfur (C=S) could act as a hydrogen bond acceptor, interacting with hydrogen bond donor residues within a receptor's active site.
The N-H groups are primary sites for hydrogen bond donation to nearby amino acid residues.
The isopropyl group would likely engage in van der Waals and hydrophobic interactions with nonpolar amino acid residues such as Valine, Leucine, Isoleucine, and Alanine within the binding pocket. The branched nature of the isopropyl group may provide a more specific fit into certain hydrophobic pockets compared to a linear alkyl chain.
Illustrative Molecular Docking Data
While specific experimental or computational data for this compound is not available in the reviewed literature, a typical output from a molecular docking simulation would include parameters such as binding energy (or docking score), the number and types of hydrogen bonds, and a list of interacting amino acid residues. The table below provides a hypothetical representation of such data for the interaction of this compound with a generic protein kinase binding site, a common target for thiourea derivatives. researchgate.net
| Parameter | Predicted Value | Interacting Residues (Hypothetical) | Interaction Type |
| Binding Energy (kcal/mol) | -5.5 to -7.5 | - | - |
| Hydrogen Bonds | 2-3 | VAL 85 | Hydrogen bond with backbone C=O |
| GLU 121 | Hydrogen bond with side-chain C=O | ||
| LYS 67 | Hydrogen bond with backbone N-H | ||
| Hydrophobic Interactions | 4-6 | LEU 25 | Alkyl-Alkyl |
| ILE 50 | Alkyl-Alkyl | ||
| ALA 65 | Alkyl-Alkyl | ||
| PHE 150 | Pi-Alkyl |
This table is for illustrative purposes only and does not represent actual experimental data.
The binding energy is a theoretical measure of the affinity of the ligand for the receptor; more negative values typically indicate a stronger interaction. jppres.com The identification of specific interacting residues provides a structural basis for understanding the ligand's activity and can guide further optimization of the molecule to enhance its binding potency. For instance, studies on other thiourea derivatives have shown that modifying the substituents can significantly alter the binding affinity and inhibitory potential. nih.govunair.ac.id
Biological Activities and Molecular Mechanisms of Action
Enzymatic Inhibition Studies
Thiourea (B124793) derivatives are recognized for their ability to inhibit a variety of enzymes, a characteristic that forms the basis for many of their biological effects. The study of how these molecules interact with and modulate enzyme activity is crucial for drug design and development.
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The inhibition mechanism can be classified into several types, which can be distinguished by analyzing the enzyme's kinetic behavior in the presence of the inhibitor.
Competitive Inhibition: In this mode, the inhibitor molecule is structurally similar to the substrate and binds to the enzyme's active site, thereby preventing the actual substrate from binding. khanacademy.orgyoutube.com The inhibitor and substrate are in direct competition for the active site. khanacademy.orgpressbooks.pub This type of inhibition can be overcome by increasing the substrate concentration. From a kinetic perspective, competitive inhibition increases the Michaelis constant (Kм) of the enzyme, while the maximum velocity (Vmax) remains unchanged. pressbooks.pub
Non-competitive Inhibition: A non-competitive inhibitor binds to the enzyme at a location other than the active site, known as an allosteric site. wikipedia.orgnih.gov This binding event causes a conformational change in the enzyme that reduces its catalytic efficiency, but it does not prevent the substrate from binding to the active site. wikipedia.orgkhanacademy.org The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. fiveable.me Consequently, non-competitive inhibition reduces the Vmax, but the Kм value remains the same. pressbooks.pubnih.gov
Uncompetitive Inhibition: This form of inhibition is less common and occurs when the inhibitor binds exclusively to the enzyme-substrate (ES) complex, not to the free enzyme. khanacademy.orgyoutube.com This binding also occurs at an allosteric site and effectively locks the substrate in the active site, preventing the reaction from completing. khanacademy.org This mode of inhibition leads to a decrease in both Vmax and Kм.
The specific mode of inhibition for a given N-Isopropylthiourea derivative depends on its structure and the target enzyme. Kinetic studies are essential to elucidate these specific mechanisms. sci-hub.se
Research has shown that thiourea derivatives can inhibit a diverse array of enzymes. While the prompt mentions several enzymes, the available literature prominently highlights the following targets for thiourea derivatives:
HIV-1 Capsid (CA) and Human Cyclophilin A (CypA): Certain thiourea derivatives have been identified as dual inhibitors, targeting both the HIV-1 capsid protein and the human host protein cyclophilin A. nih.gov Both of these proteins are crucial for the HIV-1 replication cycle, including viral assembly and disassembly. nih.gov Designing compounds that can simultaneously inhibit both targets is a promising strategy for developing new anti-HIV agents. nih.gov
Carbohydrate-Metabolizing Enzymes: Some hybrid molecules incorporating chalcone (B49325) and aminochalcone structures, which can be related to thiourea derivatives in broader synthetic schemes, have shown inhibitory activity against α-glucosidase and α-amylase. mdpi.com These enzymes are involved in carbohydrate digestion and are targets for managing diabetes.
Other Enzymes: Thiourea derivatives are a versatile class of compounds, and their potential to inhibit other enzymes like urease, tyrosinase, and cyclooxygenases (COX-1/2) is an area of active investigation in medicinal chemistry.
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For thiourea derivatives, several key structural features have been correlated with their efficacy.
Antiviral Activity: In the context of anti-HIV agents, SAR studies revealed that specific substitutions on the thiourea scaffold are critical for dual inhibition of HIV-1 capsid and cyclophilin A. nih.gov For other antiviral derivatives, such as N,N'-bis-5-nitropyrimidyl derivatives, functional group analysis showed that both the dispirotripiperazine and a pyrimidine (B1678525) ring with a nitro group at the 5-position were necessary for activity against Herpes Simplex Virus. nih.gov A reduction of electron density in the terminal pyrimidine rings was found to enhance antiviral activity. nih.gov
Antifungal Activity: The fungicidal activity of certain thiourea derivatives is highly dependent on the substituents attached to the nitrogen atom.
Antiprotozoal Activity: In studies against Leishmania amazonensis, the introduction of a piperazine (B1678402) ring into N,N′-disubstituted thiourea derivatives enhanced both the potency and selectivity of the compounds. mdpi.com Increasing the length of a spacer between moieties in some series led to increased lipophilicity and, consequently, higher activity. mdpi.com
Antiproliferative Activity: For isosteviol-based thiourea derivatives, a p-nitrophenyl-substituted derivative showed the strongest cytotoxic activity against several cancer cell lines. mdpi.com SAR studies on related aminoalcohols indicated that the simultaneous presence of an ester function and a basic secondary amino function was essential for inhibiting cell growth. mdpi.com
The inhibitory effect of this compound derivatives is rooted in their molecular-level interactions with the target enzyme. These non-covalent interactions stabilize the enzyme-inhibitor complex and prevent the enzyme from carrying out its normal catalytic function.
Hydrogen Bonding: The thiourea moiety itself contains hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (the sulfur atom), allowing it to form hydrogen bonds with amino acid residues in the enzyme's binding pocket. For example, in studies of HIV-1 reverse transcriptase inhibitors, hydrogen bonds were observed between the inhibitor and residues like K101 and K103. frontiersin.org
π-π Stacking Interactions: When the thiourea derivative contains aromatic rings, these can engage in π-π stacking interactions with aromatic amino acid residues such as Tyrosine (Tyr), Phenylalanine (Phe), and Tryptophan (Trp) in the enzyme. These interactions were noted between novel inhibitors and residues Y188 and W229 in the non-nucleoside inhibitor binding pocket (NNIBP) of HIV-1 reverse transcriptase. frontiersin.org
Intramolecular Hydrogen Bonding: In some complex derivatives, intramolecular hydrogen bonds can help to stabilize the molecule's conformation, making it more suitable for binding to the receptor site. mdpi.com
Role of Water Molecules: The interaction between an enzyme and an inhibitor can also be mediated by water molecules. Molecular dynamics simulations have shown that crystal water can play a significant role in the interaction between an alpha-amylase and its protein inhibitor. nih.gov
Antimicrobial Activities (Antifungal, Antibacterial, Antiviral)
Thiourea derivatives have demonstrated a broad spectrum of antimicrobial activities, positioning them as a promising class for the development of new anti-infective agents.
Antifungal Activity: Isothiocyanates, which are chemically related to thioureas, and their derivatives have shown significant antifungal activity against a variety of fungi, including Aspergillus niger, Penicillium cyclopium, and Rhizopus oryzae. nih.gov The activity is influenced by the nature of the substituents on the aromatic ring. nih.gov Certain thiourea derivatives have also been found to be effective against fungal pathogens of plants. However, derivatives with very large molecules or high water insolubility may show reduced activity, likely due to an inability to penetrate fungal spores or mycelia. nih.gov
Antibacterial Activity: Numerous studies have highlighted the antibacterial potential of thiourea derivatives, particularly against Gram-positive bacteria.
Derivatives bearing a 3-amino-1H-1,2,4-triazole scaffold showed high inhibition against Staphylococcus aureus and Staphylococcus epidermidis, with Minimum Inhibitory Concentration (MIC) values in the range of 4–32 μg/mL. nih.gov Some of these compounds were also effective against methicillin-resistant S. aureus (MRSA) strains and could inhibit biofilm formation. nih.govpjmonline.org
One study reported a thiourea derivative, TD4, with potent activity against MRSA, vancomycin-intermediate-resistant S. aureus (VISA), and methicillin-resistant S. epidermidis (MRSE), with MIC values between 4-8 µg/mL. nih.gov
The introduction of an alkyl group between the thiourea and an aryl substituent has been shown to decrease antimicrobial activity in some series. pjmonline.org Metal complexes of thiourea derivatives have also been synthesized and screened, showing activity against both Gram-positive and Gram-negative bacteria. mdpi.com
Antiviral Activity: The antiviral properties of thiourea derivatives are a significant area of research.
As previously mentioned, they have been developed as dual inhibitors of HIV-1 capsid and cyclophilin A. nih.gov
Other studies have focused on developing derivatives against different viruses. For instance, isoquinolone derivatives were identified as inhibitors of influenza A and B viruses by targeting the viral polymerase activity. mdpi.com
N,N'-bis-5-nitropyrimidyl derivatives of dispirotripiperazine have shown potent, structure-dependent inhibition of herpes simplex virus type 1. nih.gov The search for new antiviral agents often involves screening libraries of diverse chemical structures, including various heterocyclic derivatives of thiourea. nih.govresearchgate.net
Table 1: Selected Antibacterial Activities of Thiourea Derivatives
| Derivative Class | Target Organism(s) | Reported Activity (MIC) | Reference |
|---|---|---|---|
| 3-amino-1H-1,2,4-triazole thioureas | S. aureus, S. epidermidis (including MRSA) | 4–64 µg/mL | nih.gov |
| Trifluoromethylphenyl & Dichlorophenyl thioureas | Gram-positive cocci (MRSA, MRSE) | 0.5–8 μg/mL | pjmonline.org |
| Thiourea derivative (TD4) | MRSA, VISA, MRSE, E. faecalis | 2–16 µg/mL | nih.gov |
| N-acyl thioureas with heterocyclic rings | E. coli (anti-biofilm activity) | MBIC = 625 µg/mL | mdpi.com |
Antiplatelet Activity and Related Mechanisms
Platelet activation is a critical process in hemostasis and thrombosis. Antiplatelet agents are vital for preventing thrombotic diseases. While direct studies on this compound are limited in this specific context, the broader chemical space of related nitrogen- and sulfur-containing compounds has been explored for antiplatelet effects.
The mechanisms of antiplatelet drugs often involve targeting key pathways in platelet activation. nih.gov For example, some compounds inhibit platelet aggregation induced by agents like collagen and epinephrine. nih.gov Research into nipecotamides (3-carbamoylpiperidines) revealed that their ability to prevent induced intravascular platelet aggregation was dependent on stereochemistry and the presence of an amide function, while lipophilicity was not a direct factor in their in vivo activity. nih.gov The search for novel antiplatelet agents focuses on compounds that can inhibit thrombosis without significantly increasing the risk of bleeding. nih.gov The potential for this compound or its derivatives to act on platelet signaling pathways remains an area for future investigation.
Mechanistic Investigations of Biological Pathways
Investigations into the precise biological pathways modulated by this compound are still in the early stages. However, research on analogous 1,3-disubstituted thiourea compounds provides insights into potential mechanisms of action, primarily revolving around the induction of apoptosis and the modulation of inflammatory pathways.
Thiourea derivatives have been noted for their cytotoxic activity against various cancer cell lines. nih.gov The proposed mechanism for this cytotoxicity often involves the induction of programmed cell death, or apoptosis. Studies on certain 3-(trifluoromethyl)phenylthiourea (B159877) analogs have demonstrated their ability to trigger late-stage apoptosis in human colon and prostate cancer cells, as well as in leukemia cell lines. nih.gov This pro-apoptotic activity is a significant area of interest for understanding the potential therapeutic applications of thiourea compounds. The activation of caspases, key enzymes in the apoptotic cascade, is a central feature of this process, leading to the orderly dismantling of the cell. nih.gov
Another potential mechanism of action for this compound is the inhibition of inflammatory pathways, particularly those mediated by cytokines like interleukin-6 (IL-6). IL-6 is a pleiotropic cytokine involved in a wide range of biological processes, including inflammation, immune responses, and cancer progression. dntb.gov.uascientificarchives.com Studies on some thiourea derivatives have shown their capacity to decrease the secretion of IL-6 from cancer cells. nih.gov By inhibiting IL-6 signaling, these compounds may interfere with tumor growth and survival, as IL-6 is known to promote an anti-apoptotic environment. nih.gov The inhibition of IL-6 can also have broader implications for the treatment of chronic inflammatory diseases. nih.gov
Furthermore, enzyme inhibition represents another plausible mechanism of action for this compound. The thiourea moiety is a known feature in various enzyme inhibitors. nih.gov For instance, the thiourea drug isoxyl (B29260) has been shown to inhibit mycolic acid synthesis in Mycobacterium tuberculosis by targeting a specific fatty acid desaturase. While this is a specific example in a microorganism, it highlights the potential for thiourea-containing compounds to interact with and inhibit enzyme function.
Table 1: Potential Biological Pathways Affected by Thiourea Derivatives
| Biological Pathway | Potential Effect of Thiourea Derivatives | Key Molecular Players | Supporting Evidence from Related Compounds |
| Apoptosis | Induction of programmed cell death | Caspases | Observed in 3-(trifluoromethyl)phenylthiourea analogs nih.gov |
| Inflammation | Inhibition of pro-inflammatory cytokine secretion | Interleukin-6 (IL-6) | Decreased IL-6 secretion by some thiourea derivatives nih.gov |
| Enzyme Activity | Inhibition of specific enzymes | Fatty Acid Desaturases (example) | Demonstrated by the thiourea drug isoxyl |
Note: This table is based on findings from structurally related thiourea compounds and represents potential, not confirmed, pathways for this compound.
Toxicity and Biocompatibility Studies at a Molecular Level
The toxicity and biocompatibility of this compound at the molecular level have not been extensively studied. However, insights can be drawn from the broader class of thiourea compounds and related chemicals.
The cytotoxicity observed in cancer cell lines suggests that at certain concentrations, thiourea derivatives can be detrimental to cell viability. nih.gov The mechanisms underlying this toxicity are likely linked to the induction of apoptosis, as discussed in the previous section. Excessive or untargeted apoptosis can lead to tissue damage and other adverse effects.
At the molecular level, the reactivity of the thiourea group is a key consideration. The sulfur atom can interact with various biological molecules, potentially leading to the disruption of normal cellular processes. The specific molecular targets that mediate the toxicity of this compound remain to be identified.
Biocompatibility studies on materials incorporating structurally similar compounds, such as poly(N-isopropyl acrylamide), have indicated that while the polymer surfaces can be generally non-cytotoxic, the monomer form can exhibit toxicity to various cell types. This highlights the importance of the chemical context and formulation in determining biocompatibility.
It is crucial to note that the absence of specific molecular toxicology data for this compound necessitates a cautious approach. Further research is required to elucidate its specific interactions with cellular components and to establish a comprehensive biocompatibility profile.
Table 2: Summary of Potential Molecular-Level Toxicity Considerations for this compound
| Aspect | Potential Molecular Interaction/Effect | Basis of Information |
| Cytotoxicity | Induction of apoptosis in various cell types. | Inferred from studies on cytotoxic thiourea derivatives. nih.gov |
| Molecular Reactivity | The sulfur atom of the thiourea group may interact with biological macromolecules. | General chemical properties of thioureas. |
| Biocompatibility | Dependent on the chemical form and concentration. | Extrapolated from studies on related N-isopropyl-containing polymers. |
Note: This table outlines potential areas of concern based on related compounds, as direct molecular toxicology studies on this compound are limited.
Catalytic Applications of N Isopropylthiourea and Its Derivatives
Organocatalysis Involving Thiourea (B124793) Frameworks
Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. Within this field, thiourea derivatives have established a prominent role, primarily through mechanisms involving hydrogen bonding. wikipedia.org These catalysts operate by forming strong, non-covalent interactions with substrates, effectively stabilizing transition states and lowering activation energies without direct covalent bonding. wikipedia.orgnih.gov
Thiourea derivatives are highly effective organocatalysts for the Ring-Opening Polymerization (ROP) of cyclic esters like lactide (LA), ε-caprolactone (CL), and δ-valerolactone (VL), producing biodegradable polyesters. rsc.orgresearchgate.net The catalytic mechanism is typically bifunctional, requiring a co-catalyst, often a base, to work in concert with the thiourea moiety. rsc.org This system operates through a dual-activation process: the thiourea's two N-H protons form hydrogen bonds with the monomer's carbonyl group, increasing its electrophilicity, while the basic co-catalyst activates the initiating alcohol through hydrogen bonding, enhancing its nucleophilicity. acs.orgnih.gov
This method provides excellent control over the polymerization, leading to polymers with predictable molecular weights and very narrow molecular weight distributions (polydispersity index, Đ ≈ 1.05), which is characteristic of a living polymerization. acs.org The structure of the thiourea catalyst significantly impacts its activity. Research has shown that the acidity of the thiourea and the basicity of the co-catalyst can be tuned to optimize reaction rates and selectivity. researchgate.net
Notably, a study comparing various N-substituted thioureas found that di-isopropyl thiourea was a particularly active catalyst for the ROP of ε-caprolactone. When combined with a potassium methoxide (B1231860) co-catalyst, the di-isopropyl thiourea anion demonstrated significantly higher activity than related thiourea derivatives. polympart.com
Table 1: Performance of Selected Thiourea-Based Catalysts in Ring-Opening Polymerization
| Thiourea Catalyst | Co-catalyst / System | Monomer | Key Finding | Reference |
|---|---|---|---|---|
| N,N'-Diisopropylthiourea (TU-3) | Potassium Methoxide (KOCH3) | ε-Caprolactone (CL) | Highly active, demonstrating faster polymerization compared to other alkyl/aryl substituted thioureas. | polympart.com |
| Bifunctional Amine-Thiourea | Internal Amine | Lactide (LA) | Demonstrated living polymerization characteristics with excellent control (Đ ~1.05). | acs.org |
| N-heterocyclic olefin (NHO) / Thiourea (TU) | NHO / Benzyl Alcohol | δ-Valerolactone (δ-VL) | Cooperative system achieved 97% yield in 4 hours at room temperature. | rsc.org |
| N-phenyl, N-cyclohexyl thiourea (TU-2) | Potassium Methoxide (KOCH3) | ε-Caprolactone (CL) | Reached 93% conversion in 5 hours. More active than the diaryl-substituted TU-1. | polympart.com |
The fundamental principle behind the catalytic power of N-Isopropylthiourea and its analogs is their function as potent double hydrogen-bond donors. wikipedia.org Unlike ureas, thioureas are generally more acidic and thus form stronger hydrogen bonds, a phenomenon attributed to the electronic properties and steric size of the sulfur atom compared to oxygen. wikipedia.org In a catalytic cycle, the two N-H groups of the thiourea framework bind to an electrophilic center, such as the oxygen of a carbonyl or the nitrogen of an imine. nih.gov
This interaction, sometimes described as "partial protonation," polarizes the substrate, increasing its susceptibility to nucleophilic attack. wikipedia.org This activation mode is central to a wide array of organic transformations. For instance, thiourea has been used as a bifunctional catalyst in the one-pot synthesis of 2-aryl-benzothiazoles. In this reaction, the thiourea first acts as a hydrogen-bond donor to activate an aldehyde's carbonyl group for attack by 2-aminothiophenol, and subsequently acts as a Brønsted base to facilitate the cyclization step. nih.gov
Bifunctional thiourea catalysts, which incorporate a basic moiety (like a tertiary amine) into the same molecule, are particularly effective. rsc.orgnih.gov This design allows for the simultaneous activation of both the electrophile (via the thiourea) and the nucleophile (via the basic site), leading to highly organized transition states and often excellent stereoselectivity in asymmetric reactions. rsc.orgnih.gov
Metal-Thiourea Complexes in Catalysis
Thiourea derivatives, including this compound, are versatile ligands that coordinate to various transition metals, typically through the sulfur atom. researchgate.netnih.gov The resulting metal-thiourea complexes have found applications in both homogeneous and heterogeneous catalysis.
In homogeneous catalysis, the catalyst is dissolved in the reaction medium along with the reactants. Substituted thioureas form stable, neutral coordination compounds with a variety of transition metal ions, including Co(II), Cu(II), Zn(II), and Fe(III). researchgate.netnih.govmdpi.com While many studies on N,N'-diisopropylthiourea complexes have focused on their synthesis, structural characterization, and biological properties, the catalytic potential of such complexes is an active area of research. researchgate.netnih.govmdpi.com
The catalytic activity often arises from the metal center, with the thiourea ligand modulating its electronic properties and steric environment. For example, a zinc iodide complex bearing a N,N'-disubstituted thiourea ligand, [(ImMesNCSN(H)Ph)₂ZnI₂], has been reported as an effective pre-catalyst for the N-H addition of amines to carbodiimides, producing substituted guanidine (B92328) derivatives in excellent yields. researchgate.net Similarly, palladium and rhodium complexes with a phosphino-thiourea ligand have demonstrated activity in homogeneous catalysis. nih.gov These examples highlight the potential of this compound metal complexes to function as catalysts, even if specific applications are still emerging.
Table 2: Examples of Metal-Thiourea Complexes in Homogeneous Catalysis
| Metal | Thiourea Ligand Type | Reaction Catalyzed | Reference |
|---|---|---|---|
| Zinc (II) | N,N'-Substituted thiourea | Guanidine synthesis (from amines and carbodiimides) | researchgate.net |
| Palladium (II) | Bidentate phosphino-thiourea | General homogeneous catalysis | nih.gov |
| Rhodium (I) | Bidentate phosphino-thiourea | General homogeneous catalysis | nih.gov |
| Gold (I) | Phosphino-thiourea | Synthesis of metal complexes with potential catalytic activity | nih.gov |
Heterogeneous catalysts operate in a different phase from the reactants, offering significant practical advantages such as easy separation from the reaction mixture and potential for recycling. mdpi.com Thiourea-based catalysts can be adapted for heterogeneous use by immobilizing them onto solid supports.
A key example of this strategy is the development of polymer-bound thiourea derivatives. wikipedia.org For instance, a chiral Schiff base thiourea catalyst bound to a polymer support was successfully used to catalyze asymmetric Strecker reactions. wikipedia.org This approach combines the catalytic advantages of the thiourea moiety with the operational benefits of a solid-phase system.
While specific examples detailing the immobilization of this compound are not widespread, the principle is broadly applicable. The this compound molecule or its pre-formed metal complexes could be covalently attached to supports like silica (B1680970) gel, resins (e.g., Amberlite), or other polymers. Such immobilized catalysts would be particularly valuable for industrial-scale processes and continuous-flow reactions, where catalyst recovery and reuse are critical for economic and environmental sustainability. mdpi.com
Applications in Advanced Materials Science
Corrosion Inhibition Studies of Metal-Thiourea Complexes
N-Isopropylthiourea and its derivatives have been investigated as effective corrosion inhibitors for metals, particularly steel, in acidic environments. Their inhibitory action is primarily attributed to their ability to adsorb onto the metal surface, forming a protective barrier that hinders the corrosive attack. Studies have shown that isopropyl thiourea (B124793) (ISPT) can inhibit the corrosion of mild steel in acidic solutions, with its efficiency being more pronounced in sulfuric acid compared to hydrochloric acid nih.govfishersci.com. The inhibition efficiency generally increases with increasing inhibitor concentration nih.govumich.educhem960.comwikipedia.orgnih.govchem960.com. The presence of heteroatoms like sulfur and nitrogen in the thiourea structure facilitates adsorption onto the metal surface fishersci.comnih.gov.
Research indicates that isopropyl thiourea behaves as a mixed-type inhibitor, affecting both anodic and cathodic corrosion processes, although it can exhibit a predominantly cathodic character nih.govfishersci.com.
| Inhibitor | Metal | Medium | Inhibition Type (Predominant) | Adsorption Isotherm |
| Isopropyl thiourea (ISPT) | Mild Steel | 0.5M H₂SO₄ | Mixed (Cathodic) | Temkin nih.govfishersci.com |
| Isopropyl thiourea (ISPT) | Mild Steel | 1M HCl | Mixed (Cathodic) | Temkin nih.govfishersci.com |
| Thiourea derivatives | Mild Steel | 1 N H₂SO₄ at 40°C | Mixed (Cathodic/Anodic) | Langmuir umich.educhem960.comwikipedia.orgchem960.com |
| Thiourea and Phthalic Anhydride Complex with Ni(II) | Carbon Steel (C1010) | 0.1 M HCl at 298 K | Mixed | Langmuir nih.gov |
Note: The table summarizes findings from various studies on thiourea compounds, including isopropyl thiourea and its derivatives, as corrosion inhibitors.
The adsorption behavior of this compound and its derivatives on metal surfaces in corrosive media is often described by adsorption isotherm models. The Langmuir adsorption isotherm is frequently reported to fit the experimental data for the adsorption of thiourea derivatives, including isopropyl thiourea, on mild steel surfaces nih.govumich.educhem960.comwikipedia.orgnih.govnih.govnih.govchem960.com. The Langmuir model suggests that the adsorption occurs as a monolayer on a homogeneous surface, with no interaction between the adsorbed molecules nih.govnih.gov. In some instances, the adsorption of isopropyl thiourea on mild steel has also been found to obey the Temkin adsorption isotherm nih.govfishersci.comnih.gov.
Studies on the thermodynamic aspects of the adsorption of thiourea compounds, including those related to isopropyl thiourea, provide insights into the spontaneity and nature of the adsorption process. The free energy of adsorption, often calculated from the Langmuir isotherm, is a key thermodynamic parameter nih.gov. Negative values for the standard free energy of adsorption typically indicate spontaneous adsorption of the inhibitor molecules onto the metal surface nih.govchem960.com.
The kinetics of corrosion inhibition by thiourea derivatives can also be investigated to understand the rate at which the protective layer forms and its stability. Activation energy values can suggest the mechanism of adsorption, with higher values often indicating chemisorption nih.govnih.govchem960.comnih.gov. Some studies have shown that the inhibition efficiency can decrease with increasing temperature nih.govnih.govchem960.com, which can be further analyzed through kinetic and thermodynamic parameters to elucidate the adsorption mechanism. Kinetic modeling of experimental data for corrosion inhibition by organic compounds can follow first-order reaction kinetics chem960.com.
Development of Coordination Polymers and Supramolecular Materials
This compound can act as a ligand, coordinating with metal ions to form coordination complexes, which can further assemble into coordination polymers or supramolecular structures. The coordination capabilities of thiourea ligands, including those with isopropyl substituents, involve interactions through the sulfur and/or nitrogen atoms zhanggroup.org.
Research has reported the formation of a coordination polymer involving an isopropylthiourea derivative, specifically a (N-formyl-N′-isopropylthiourea)ferrocene coordination polymer. This highlights the potential of isopropylthiourea-based ligands in constructing metal-organic frameworks or extended coordination networks.
Furthermore, N,N'-isopropylthiourea has been noted for its role in synergistic catalyst systems for the ring-opening polymerization of cyclic esters, which can lead to the formation of high molecular weight polymers. While not explicitly termed a coordination polymer in this context, its interaction with other components in the catalytic system might involve supramolecular interactions or transient coordination. The broader class of supramolecular host materials is an area where substituted thioureas can be relevant.
Integration into Hybrid Materials and Nanostructured Systems
This compound and its derivatives have been utilized in the synthesis of hybrid materials and integrated into nanostructured systems, particularly as precursors for metal chalcogenide nanoparticles. Substituted thioureas, including isopropylthiourea, serve as single-source precursors for the synthesis of metal sulfide (B99878) nanocrystals, such as lead sulfide (PbS) and cadmium sulfide (CdS). This approach typically involves the reaction of thioureas with metal carboxylate or halide complexes at elevated temperatures. For example, cadmium compounds of N,N'-diisopropyl thiourea have been used as precursors for the preparation of CdS nanoparticles through thermal decomposition.
The integration of organic molecules like thiourea derivatives into inorganic matrices is a strategy for creating organic-inorganic nanostructured composites with tailored properties. Beyond nanoparticle synthesis, thiourea derivatives have been incorporated into hybrid materials for other applications, such as chiral stationary phases used in chromatography. A chitosan (B1678972) derivative modified with a 2-isopropylthiourea-3,6-dicarbamate moiety has been explored for enantioseparation. Additionally, related thiourea compounds have been investigated as dopants in solution-processed metal chalcogenide films for applications in transparent electrodes, demonstrating their potential in developing functional hybrid electronic materials.
The ability of thiourea to form an adsorbing layer has also been shown to be effective in inhibiting the corrosion of nanocrystalline iron, indicating its utility in protecting nanostructured metallic materials.
Future Directions and Emerging Research Avenues
Novel Synthetic Routes and Derivatization Strategies for Enhanced Functionality
The advancement of synthetic organic chemistry continues to open new frontiers for the preparation of N-isopropylthiourea and its derivatives. While conventional synthesis often relies on the reaction between isopropyl isothiocyanate and a suitable amine, current research is pivoting towards more efficient, sustainable, and scalable methodologies. A significant area of development is the application of phase-transfer catalysis, which has been demonstrated to enhance reaction yields and minimize the reliance on harsh organic solvents. mdpi.com For example, the use of tetrabutylammonium (B224687) bromide (TBAB) as a phase-transfer catalyst has shown notable success in improving the yield of N-acyl thiourea (B124793) derivatives. mdpi.com
In line with the principles of green chemistry, one-pot synthetic methods conducted in aqueous media are gaining traction. google.com These approaches avoid the use of toxic and volatile solvents, thereby increasing the safety and environmental compatibility of the synthesis. google.com A notable example is a green synthesis protocol for thiourea derivatives that employs water as the solvent with phenoxysulfonyl chloride and primary amines, highlighting benefits such as the use of readily available, low-toxicity starting materials and simplified product purification. google.com
Derivatization of the this compound core structure is a pivotal strategy for augmenting its functionality and tailoring its properties for specific applications. nih.gov This involves the chemical modification of the parent molecule to influence its biological activity, physicochemical characteristics, and pharmacokinetic profile. Key derivatization approaches include:
Acylation: The introduction of acyl groups to form N-acylthiourea derivatives is a common strategy. These derivatives have demonstrated a broad spectrum of biological activities, including notable antimicrobial and antioxidant effects. mdpi.com
Heterocyclic Moiety Integration: The incorporation of heterocyclic rings such as thiazole (B1198619), pyridine, or pyrimidine (B1678525) into the thiourea structure is a promising avenue. mdpi.com This approach aims to synergize the pharmacological properties of both the thiourea scaffold and the heterocyclic system to create novel therapeutic candidates. mdpi.com
Glycosylation: The attachment of carbohydrate units to the thiourea backbone represents another important derivatization technique. For instance, N-pentofuranosyl-N'-[p-(isoamyloxy)phenyl]-thiourea derivatives have been synthesized and shown to possess potential as anti-tuberculosis agents with improved efficacy compared to the parent compound. nih.govresearchgate.net
These synthetic and derivatization strategies are crucial for expanding the chemical space of this compound-based compounds and unlocking their full potential.
Exploration of New Biological Targets and Therapeutic Potential
The therapeutic landscape of this compound and its analogs is an area of active investigation. While the broader class of thiourea derivatives has been examined for various biological effects, identifying novel biological targets is essential for expanding their therapeutic utility.
Thiourea derivatives have emerged as potent inhibitors of a range of enzymes implicated in human diseases. nih.gov For example, specific derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in the pathology of Alzheimer's disease. nih.govnih.gov Other research has pointed to their potential as dipeptidyl peptidase-4 (DPP-4) inhibitors, offering a potential new class of therapeutics for diabetes management. ijpsjournal.com The inherent structural versatility of the thiourea scaffold permits fine-tuning to achieve high selectivity and affinity for the active sites of target enzymes.
Future research is anticipated to explore new therapeutic avenues, including:
Oncology: Novel urea (B33335) and thiourea derivatives of established anticancer drugs like lenalidomide (B1683929) are being developed to target key enzymes in cancer progression, such as histone deacetylase (HDAC1). nih.gov
Infectious Diseases: In an era of growing antimicrobial resistance, thiourea derivatives that incorporate heterocyclic rings are being investigated as new antibacterial and anti-biofilm agents. mdpi.commdpi.com
Tuberculosis: Building on the legacy of the thiourea-based drug thiocarlide, new derivatives are being synthesized and evaluated for their activity against Mycobacterium tuberculosis, offering hope for new treatment options. nih.govresearchgate.net
Antioxidant and Anti-inflammatory Effects: Numerous thiourea derivatives display potent antioxidant properties through the scavenging of free radicals. mdpi.comtandfonline.com Their potential as anti-inflammatory agents is also under investigation, with a focus on elucidating their mechanisms of action, such as the inhibition of cyclooxygenase (COX) enzymes. mdpi.com
The following interactive data table summarizes potential biological targets and therapeutic areas for thiourea derivatives, which can guide future studies on this compound.
| Biological Target | Therapeutic Potential | Reference Compound Example |
| Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Alzheimer's Disease | Chiral thiourea and 1,3-thiazolidine-4,5-dione derivatives nih.gov |
| Dipeptidyl Peptidase-4 (DPP-4) | Diabetes Mellitus | WT-2 and WT-4 (thiourea derivatives) ijpsjournal.com |
| Histone Deacetylase (HDAC1) | Cancer | 1-(4-methylphenyl)-3-[2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl]urea nih.gov |
| Aromatase | Cancer | Thiourea derivatives of 2,3-dihydro-1H-inden-1-amine tandfonline.com |
| Bacterial and Fungal Strains | Infectious Diseases | N-acyl thiourea derivatives with heterocyclic rings mdpi.com |
| Mycobacterium tuberculosis | Tuberculosis | N-D-aldopentofuranosyl-N'-[p-(isoamyloxy)phenyl]-thiourea nih.gov |
Advanced Computational Methodologies for Predictive Modeling
The role of computational science in drug discovery is rapidly expanding, and this compound research is poised to benefit significantly from these advancements. In silico methods, including molecular docking and molecular dynamics simulations, are becoming integral to the process of identifying and optimizing new drug candidates. ijpsjournal.comnih.gov These computational tools enable the rapid screening of vast virtual libraries of compounds against biological targets, offering a time- and cost-effective alternative to traditional experimental screening. researchgate.net
Molecular docking provides insights into the potential binding modes and affinities of thiourea derivatives within the active sites of proteins, which is fundamental for structure-based drug design. nih.govnih.gov Molecular dynamics simulations further complement this by assessing the stability of the ligand-protein complex over time in a simulated biological environment. nih.gov
A critical aspect of modern drug discovery is the early assessment of a compound's pharmacokinetic properties. Predictive models are increasingly used to estimate the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of novel molecules, helping to prioritize candidates with desirable drug-like characteristics. nih.gov Research has shown that incorporating predicted bioactivity profiles as additional descriptors can enhance the accuracy of these predictive models. nih.gov
Key trends shaping this field include:
Artificial Intelligence and Machine Learning: AI and deep learning algorithms are being applied to develop sophisticated Quantitative Structure-Activity Relationship (QSAR) models that can predict the bioactivity and potential toxicity of new compounds with greater accuracy. nih.govyoutube.com
Conformal Prediction: This statistical framework adds a layer of reliability to computational predictions by providing a confidence level for each output, allowing researchers to prioritize the most robust findings. nih.gov
Force Field Refinement: The accuracy of molecular simulations is highly dependent on the quality of the force fields used. mdpi.com Ongoing research is focused on developing and refining force fields that are specifically parameterized for organosulfur compounds like thioureas to improve simulation accuracy. mdpi.com
The table below outlines some of the key computational methodologies and their applications in the study of thiourea derivatives.
| Computational Methodology | Application | Example Software/Platform |
| Molecular Docking | Prediction of binding interactions and affinity with biological targets. nih.gov | AutoDock, Schrödinger Suite |
| Molecular Dynamics (MD) Simulation | Evaluation of the stability of ligand-protein complexes. nih.gov | GROMACS, AMBER |
| ADME/Tox Prediction | In silico assessment of pharmacokinetics and toxicity. nih.gov | SwissADME, Discovery Studio |
| Quantitative Structure-Activity Relationship (QSAR) | Modeling of the correlation between chemical structure and biological effect. youtube.com | Various machine learning libraries (e.g., Scikit-learn) |
| Force Field Calculations | Optimization of molecular geometry and energy minimization. mdpi.com | Avogadro, GAFF mdpi.com |
Sustainable and Environmentally Benign Applications in Advanced Materials
The utility of this compound extends beyond the biomedical sphere into the development of sustainable technologies and advanced materials. The unique chemical properties of thiourea and its derivatives lend themselves to a variety of innovative applications. annexechem.com
In agriculture, thiourea has demonstrated significant potential as a plant bioregulator. It has been shown to enhance plant growth and confer tolerance to various environmental stresses, including salinity, drought, and extreme temperatures. researchgate.net Applied via seed priming or foliar sprays, it can improve crop resilience and yield, potentially by modulating the plant's redox balance and acting as a scavenger of reactive oxygen species (ROS). researchgate.net This positions this compound as a promising candidate for developing cost-effective solutions to enhance food security in the face of climate change. researchgate.net
In materials science, thiourea derivatives are being explored for several applications:
Polymer Synthesis: Thiourea serves as a precursor in the synthesis of non-isocyanate polyurethanes (NIPUs). These materials are considered more environmentally benign alternatives to conventional polyurethanes, which rely on toxic isocyanate monomers. mdpi.com
Corrosion Inhibition: The presence of sulfur and nitrogen atoms allows thiourea derivatives to effectively adsorb onto metal surfaces, providing a protective barrier against corrosion.
Chemical Sensing: The ability of the thiourea group to form complexes with heavy metal ions is being harnessed to create chemosensors for environmental monitoring, such as the detection of mercury ions. nih.gov
Electroplating: Thiourea is utilized as an additive in various electroplating processes to improve the quality and brightness of the deposited metal layer. wikipedia.org
Future research in this area will likely focus on leveraging the properties of this compound to create advanced materials and sustainable technologies that address pressing environmental and industrial challenges. guidechem.com
Q & A
Q. Which frameworks (e.g., FINER, PICO) are suitable for formulating hypothesis-driven studies on this compound?
- Methodological Answer : Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant) to assess study viability. For mechanistic studies, use PICO (Population/Problem, Intervention, Comparison, Outcome):
- Population: Enzyme targets (e.g., tyrosine kinases).
- Intervention: this compound concentration gradients.
- Comparison: Positive controls (e.g., known inhibitors).
- Outcome: IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
